(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
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Overview
Description
(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a benzylidene group, and various substituents such as benzyloxy, chloro, ethoxy, and methylsulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced by a condensation reaction between an aldehyde and the thiazole derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular processes.
Chemical Research: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can be compared with other similar compounds, such as:
4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one: Similar structure but with a different position of the thiazole ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C20H18ClNO3S2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(4Z)-4-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
InChI |
InChI=1S/C20H18ClNO3S2/c1-3-24-17-11-14(10-16-19(23)27-20(22-16)26-2)9-15(21)18(17)25-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3/b16-10- |
InChI Key |
ZHDMCSKRBVCLON-YBEGLDIGSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SC)Cl)OCC3=CC=CC=C3 |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)SC(=N2)SC)Cl)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SC)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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